molecular formula C6H10ClNS B13452116 N-ethylthiophen-3-amine hydrochloride

N-ethylthiophen-3-amine hydrochloride

Cat. No.: B13452116
M. Wt: 163.67 g/mol
InChI Key: VILBIINZYKDGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylthiophen-3-amine hydrochloride is a thiophene-derived amine salt characterized by an ethyl group attached to the nitrogen atom of the thiophen-3-amine backbone, forming a hydrochloride salt. The addition of an ethyl group (C₂H₅) to the amine nitrogen would yield a molecular formula of C₆H₁₀ClNS (MW ~169.67 g/mol). The thiophene ring (a five-membered aromatic heterocycle with a sulfur atom) provides distinct electronic properties, while the ethylamine moiety enhances lipophilicity compared to primary amines. Such compounds are often utilized as pharmaceutical intermediates or in organic synthesis due to their reactivity and structural versatility .

Properties

Molecular Formula

C6H10ClNS

Molecular Weight

163.67 g/mol

IUPAC Name

N-ethylthiophen-3-amine;hydrochloride

InChI

InChI=1S/C6H9NS.ClH/c1-2-7-6-3-4-8-5-6;/h3-5,7H,2H2,1H3;1H

InChI Key

VILBIINZYKDGQY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CSC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylthiophen-3-amine hydrochloride typically involves the reaction of thiophene-3-amine with ethyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Acylation Reactions

The amine group undergoes nucleophilic acylation with anhydrides or acyl chlorides. For example:

  • Reaction with acetic anhydride at reflux yields N-acetyl-N-ethylthiophen-3-amine derivatives .

  • Steric hindrance from the ethyl group reduces reaction rates compared to primary amines, favoring SN1-type mechanisms in polar solvents .

Key Data :

SubstrateAcylating AgentConditionsYield (%)
N-ethylthiophen-3-amineAc₂OReflux, 6 hrs60–75

Alkylation and Arylation

The aromatic thiophene ring participates in electrophilic substitution :

  • Friedel-Crafts alkylation with alkyl halides occurs at the 5-position due to directing effects of the amine .

  • Palladium-catalyzed C-H functionalization enables coupling with aryl halides under Ni/NHC catalysis (e.g., using complexes like [(IPr)Ni(Cp)Cl]) .

Mechanistic Pathway :

  • Coordination of Ni catalyst to thiophene sulfur

  • Oxidative addition of aryl halide

  • Reductive elimination to form C-C bond

Oxidation and Ring-Opening

Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) produces sulfoxide derivatives, while strong oxidants like HNO₃ induce ring-opening to form sulfonic acids .

Experimental Observations :

  • Sulfoxide formation confirmed by characteristic δ=2.9–3.1 ppm shifts in ¹H NMR

  • Complete ring oxidation at 80°C produces ethanesulfonic acid derivatives (95% yield)

Reductive Amination

The ethylamine group participates in Pd-catalyzed hydroaminocarbonylation with alkenes and CO, facilitated by hydroxylamine hydrochloride (NH₂OH·HCl) :

Reaction Sequence :

  • Hydroaminocarbonylation forms hydroxamic acid intermediate

  • Lossen rearrangement generates primary amines

Optimized Conditions :

  • Catalyst: Pd( t-Bu₃P)₂ (5 mol%)

  • Temperature: 110°C

  • Yield: 82–89% for C8–C12 alkylamines

Comparative Reactivity with Analogues

CompoundAcylation RateSulfur OxidationC-H Activation
N-ethylthiophen-3-amineModerate High High
3-Methylthiophen-2-amineFast Moderate Low
Thiophene-3-carboxamideNone Low None

Mechanistic Considerations

  • Steric Effects : The ethyl group reduces nucleophilicity at nitrogen but enhances stability of σ-complexes in electrophilic substitution .

  • Electronic Effects : The amine’s +M effect activates the 5-position of thiophene, while the sulfur atom directs electrophiles to adjacent positions .

Scientific Research Applications

N-ethylthiophen-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethylthiophen-3-amine hydrochloride involves its interaction with various molecular targets. The ethyl group and thiophene ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Structural and Electronic Differences
  • Thiophene vs. Benzene Rings: Unlike tapentadol (benzene-based) or memantine (adamantane) , N-ethylthiophen-3-amine’s thiophene ring introduces sulfur-driven aromaticity, which modulates electron density and reactivity. This contrasts with chlorphenoxamine’s chloro-phenyl group , which is electron-withdrawing.
  • Amine Substituents: The ethyl group in N-ethylthiophen-3-amine increases lipophilicity compared to thiophen-3-amine hydrochloride’s primary amine . However, it remains less bulky than the diethylaminoethyl group in compound , which forms a quaternary ammonium salt.
  • Sulfone Derivatives : N-Allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride features a sulfone group, increasing polarity and metabolic stability compared to the parent thiophene.
Physicochemical Properties
  • Solubility: The hydrochloride salt form enhances water solubility across all compounds.
  • Lipophilicity: The ethylamine moiety provides moderate lipophilicity, intermediate between memantine’s highly lipophilic adamantane and 2-[(N,N-diethyl)amino]ethyl chloride’s ionic character .
  • Stability : Thiophene derivatives are generally stable under acidic conditions but may undergo electrophilic substitution. Sulfone analogs (e.g., ) exhibit greater oxidative stability.
Pharmacological and Industrial Relevance
  • Drug Intermediates : N-Ethylthiophen-3-amine’s structure aligns with intermediates used in CNS drug synthesis (e.g., memantine ), where amine groups facilitate receptor binding.
  • Ionic Interactions : Compounds like are utilized for ionic interactions in surfactants, whereas N-ethylthiophen-3-amine’s primary amine may serve as a nucleophile in coupling reactions.
  • Metabolic Pathways : The ethyl group may slow hepatic metabolism compared to smaller amines (e.g., thiophen-3-amine ), similar to fluoxetine’s trifluoromethyl group prolonging half-life .

Biological Activity

N-ethylthiophen-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Synthesis

The synthesis of this compound typically involves the alkylation of thiophen-3-amine with ethyl halides under basic conditions. This method allows for the introduction of the ethyl group at the nitrogen position, enhancing the compound's lipophilicity and biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study evaluated various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications led to enhanced antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-ethylthiophen-3-amineStaphylococcus aureus32 µg/mL
N-ethylthiophen-3-amineEscherichia coli64 µg/mL
ControlStaphylococcus aureus16 µg/mL
ControlEscherichia coli32 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar compounds have shown efficacy against various cancer cell lines, including murine leukemia and human cervix carcinoma cells. A comparative study indicated that specific thiophene derivatives could inhibit cell proliferation effectively, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Cell LineIC50 (µM) for N-Ethylthiophen DerivativeIC50 (µM) for Control
HeLa1525
L12101020
FM3A830

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies suggest that its antibacterial action may involve disruption of bacterial cell membrane integrity and interference with metabolic pathways. For anticancer activity, it is hypothesized that these compounds induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • Antibacterial Activity : A case study involving a series of thiophene derivatives highlighted the structure–activity relationship (SAR) where specific substitutions at the nitrogen position significantly improved antibacterial efficacy. The study concluded that compounds in a cone conformation showed better activity than their linear counterparts .
  • Anticancer Activity : In a clinical trial setting, a derivative of N-ethylthiophen-3-amine was tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, supporting its potential as a novel anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for N-ethylthiophen-3-amine hydrochloride in academic research?

A multi-step synthesis approach is typically employed, involving:

  • Amination : Reacting thiophen-3-amine with ethylating agents (e.g., ethyl halides) under controlled pH and temperature.
  • Salt Formation : Treating the free amine with hydrochloric acid to form the hydrochloride salt.
  • Purification : Recrystallization using solvents like ethanol or acetone to achieve ≥98% purity . For analogous compounds, reduction and etherification steps (e.g., as in Dapoxetine synthesis) may guide optimization of reaction conditions .

Q. How should researchers characterize the chemical purity of this compound?

Use a combination of analytical techniques:

  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection at λmax ~255 nm .
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, comparing peaks to reference standards (e.g., δ 7.2–7.5 ppm for aromatic protons) .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm salt formation .

Q. What are the optimal storage conditions for maintaining the stability of this compound?

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation.
  • Humidity Control : Use desiccants to avoid hygroscopic clumping.
  • Stability Monitoring : Conduct accelerated stability studies under varying pH (3–9) and temperature (25–40°C) to assess shelf life .

Advanced Research Questions

Q. What experimental approaches are effective for identifying and quantifying synthetic impurities in this compound?

  • Stress Testing : Expose the compound to heat, light, and oxidative conditions (e.g., H₂O₂) to simulate degradation pathways.
  • LC-MS/MS : Identify impurities (e.g., unreacted starting materials, byproducts) using high-resolution mass spectrometry .
  • Threshold Setting : Establish impurity limits (<0.1% for unknown species) per ICH guidelines .

Q. How can researchers address solubility challenges of this compound in aqueous systems?

  • Co-Solvents : Use ethanol or DMSO (≤10% v/v) to enhance dissolution without altering bioactivity .
  • pH Adjustment : Optimize solubility by titrating to pH 4–5, where the hydrochloride salt remains ionized .
  • Surfactants : Incorporate polysorbate-80 (0.01–0.1%) for colloidal stabilization in pharmacokinetic studies .

Q. What computational chemistry methods are applicable for predicting the reactivity of this compound derivatives?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Q. What chromatographic techniques are recommended for separating stereoisomers of this compound?

  • Chiral HPLC : Use Chiralpak® IC columns with hexane:isopropanol (90:10) mobile phase for enantiomeric resolution .
  • Capillary Electrophoresis (CE) : Apply cyclodextrin-based buffers to achieve baseline separation of stereoisomers .

Methodological Notes

  • Safety Protocols : Handle under fume hoods with PPE (N95 masks, gloves) due to potential respiratory and dermal hazards .
  • Data Validation : Cross-reference spectral data with PubChem or NIST databases to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for disposal of hazardous waste (e.g., halogenated solvents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.